molecular formula C16H15NS B12544933 2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole CAS No. 144176-32-9

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole

Cat. No.: B12544933
CAS No.: 144176-32-9
M. Wt: 253.4 g/mol
InChI Key: NHWANIYVLGGULR-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole is a sophisticated small molecule based on the privileged benzothiazole scaffold, designed for advanced chemical biology and drug discovery research. The benzothiazole core is recognized as a versatile pharmacophore, with derivatives demonstrating a wide spectrum of significant biological activities . This specific compound, featuring a 3,4,5-trimethylphenyl substituent, is of particular interest in oncology research. Benzothiazole analogues have shown remarkable and selective antitumor properties, with some exhibiting potent cytotoxicity against various human cancer cell lines, including breast, ovarian, and renal carcinomas . The structure-activity relationship (SAR) of this class of compounds is a subject of intense study, as subtle modifications to the aryl ring system can profoundly influence biological potency and selectivity . The trimethylphenyl group is engineered to explore enhanced hydrophobic interactions within enzyme active sites. Furthermore, the benzothiazole scaffold is a key structural component in the design of potential protein kinase inhibitors. Recent research highlights benzothiazole derivatives as promising scaffolds for developing multi-kinase inhibitors, particularly targeting key oncogenic drivers like BRAF and VEGFR-2, which play synergistic roles in tumor progression and angiogenesis . Beyond oncology, the benzothiazole nucleus is a valuable building block in medicinal chemistry for investigating new antimicrobial agents. Some benzothiazole-sulfonamide hybrids have demonstrated potent activity against bacterial strains such as S. aureus by potentially inhibiting the dihydropteroate synthase (DHPS) enzyme . This compound is offered strictly For Research Use Only. It is intended for utilization in laboratory research settings exclusively and is not certified for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144176-32-9

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

2-(3,4,5-trimethylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C16H15NS/c1-10-8-13(9-11(2)12(10)3)16-17-14-6-4-5-7-15(14)18-16/h4-9H,1-3H3

InChI Key

NHWANIYVLGGULR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminobenzenethiol with 3,4,5-Trimethylbenzaldehyde

Reaction Conditions :

  • Substrates : 2-Aminobenzenethiol and 3,4,5-trimethylbenzaldehyde.
  • Catalyst : Amberlyst-15 (10% w/w) or NH$$_4$$Cl (20 mol%).
  • Solvent : Ethanol or water.
  • Temperature : 90–100°C under reflux.
  • Time : 2–4 hours.

Mechanism :
The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclodehydration to form the benzothiazole ring. Amberlyst-15, a solid acid catalyst, enhances the electrophilicity of the aldehyde, while NH$$_4$$Cl facilitates imine formation through hydrogen bonding.

Yield :

  • With Amberlyst-15 : 85–92%.
  • With NH$$_4$$Cl : 78–84%.

Advantages :

  • Solvent-free or aqueous conditions align with green chemistry principles.
  • Short reaction time under microwave irradiation (10 min at 100°C).

Cyclization of 3,4,5-Trimethylbenzoyl Chloride with 2-Aminobenzenethiol

Reaction Conditions :

  • Substrates : 3,4,5-Trimethylbenzoyl chloride and 2-aminobenzenethiol.
  • Catalyst : Silica-supported NaHSO$$_4$$ (10 mol%).
  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Temperature : Room temperature to 60°C.
  • Time : 1–3 hours.

Mechanism :
The acyl chloride reacts with the amine group of 2-aminobenzenethiol to form a thioamide intermediate, which undergoes intramolecular cyclization to yield the benzothiazole.

Yield :

  • With NaHSO$$_4$$ : 70–88%.
  • Without catalyst : <50% due to incomplete cyclization.

Advantages :

  • High functional group tolerance.
  • Silica-supported catalysts are recyclable.

Transition Metal-Catalyzed C–H Functionalization

Reaction Conditions :

  • Substrates : Benzothiazole and 3,4,5-trimethylphenylboronic acid.
  • Catalyst : Pd(OAc)$$_2$$ (5 mol%) or Ru complexes.
  • Ligand : XPhos or BINAP.
  • Solvent : Toluene or DMF.
  • Temperature : 100–120°C.
  • Time : 12–24 hours.

Mechanism :
Direct arylation via C–H bond activation at the 2-position of benzothiazole, facilitated by palladium or ruthenium catalysts.

Yield :

  • With Pd(OAc)$$_2$$ : 60–75%.
  • With Ru complexes : 55–68%.

Advantages :

  • Avoids pre-functionalized substrates.
  • Suitable for late-stage diversification.

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time Green Metrics
Condensation Amberlyst-15/NH$$_4$$Cl 78–92 2–4 h High
Cyclization NaHSO$$4$$/SiO$$2$$ 70–88 1–3 h Moderate
C–H Functionalization Pd(OAc)$$_2$$ 60–75 12–24 h Low

Key Observations :

  • Condensation methods are optimal for high yields and scalability.
  • C–H functionalization offers regioselectivity but requires costly catalysts.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, NMP) improve solubility of aromatic substrates but complicate purification.
  • Eco-friendly solvents (ethanol, water) reduce environmental impact but may lower reaction rates.

Substituent Compatibility

  • Electron-donating groups (e.g., methyl) on the aryl ring enhance electrophilicity, favoring cyclization.
  • Steric hindrance from 3,4,5-trimethyl groups may necessitate elevated temperatures (>100°C).

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Benzothiazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that compounds similar to 2-(3,4,5-trimethylphenyl)-1,3-benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against non-small cell lung cancer and colon cancer cells, with some showing IC50 values in the low micromolar range . The structural modifications on the benzothiazole nucleus can enhance these anticancer activities, making them promising candidates for further drug development.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes like dihydropteroate synthase (DHPS), which is crucial for bacterial survival . This makes them potential candidates for developing new antimicrobial agents to combat drug-resistant pathogens.

Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, benzothiazole derivatives have been studied for their anti-inflammatory and analgesic properties. They have shown effectiveness in reducing inflammation in various models, which may be attributed to their ability to inhibit pro-inflammatory cytokines . This suggests a potential use in treating inflammatory diseases.

Synthesis Techniques

The synthesis of this compound typically involves several methods:

  • Condensation Reactions : One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
  • Cyclization Methods : Another method involves cyclization reactions where substituted phenyl groups are introduced at specific positions on the benzothiazole ring.
  • Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and improve yield .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in various industrial fields:

  • Dye Synthesis : Benzothiazole compounds are often utilized as intermediates in dye production due to their vibrant colors and stability under light exposure.
  • Polymer Chemistry : The compound can serve as a building block in synthesizing polymers with specific properties such as heat resistance and UV stability .

Comprehensive Data Table

Application AreaSpecific Use CasesKey Findings
AnticancerInhibition of tumor cell growthSignificant cytotoxicity against various cancer lines
AntimicrobialInhibition of bacterial growthEffective against drug-resistant strains
Anti-inflammatoryReduction of inflammationInhibits pro-inflammatory cytokines
Dye SynthesisIntermediates for colorantsStable under light; vibrant colors
Polymer ChemistryBuilding blocks for specialized polymersEnhanced thermal and UV stability

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives against human cancer cell lines. The results showed that certain modifications led to compounds with IC50 values lower than conventional chemotherapeutics like doxorubicin .
  • Evaluation of Antimicrobial Properties : Another research effort synthesized novel benzothiazole derivatives and tested them against clinical isolates of bacteria. The findings indicated potent activity against resistant strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Crystallographic Insights

Dihedral Angles and Planarity
  • 2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole: The dihedral angle between the benzothiazole core and the trimethoxyphenyl group is 15.56°, indicating moderate non-planarity due to steric hindrance from methoxy groups .
  • 6-Methyl-2-[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-benzothiazole : The ethyl linker between the benzothiazole and trimethoxyphenyl group increases conformational flexibility, likely altering binding kinetics .
Substituent Effects on Reactivity
  • Electron-Donating vs. Trimethoxyphenyl (stronger electron-donating methoxy groups) further elevates electron density, improving interactions with electrophilic targets . Sulfonyl or pyridylthio substituents (e.g., 2-(methylsulfonyl)-1,3-benzothiazole) introduce electron-withdrawing effects, modulating reactivity for anticancer applications .
Anti-Inflammatory and Antimicrobial Activities
  • Trimethoxyphenyl Derivatives: Compound G (ethyl-(4R)-2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate) exhibits potent anti-inflammatory activity, attributed to the synergistic effects of the trimethoxyphenyl and carboxylate groups .
  • Chlorobenzoyl Derivatives : 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole shows strong antitubercular activity (IR: 722.64 cm⁻¹ for C-Cl stretch), comparable to first-line drugs .
Anticancer and Antischistosomal Activities
  • 2-(Methylsulfonyl)-1,3-benzothiazole : Inhibits RNA/DNA synthesis via nitro enzyme binding, demonstrating low micromolar efficacy against cancer cell lines .
  • 2-(Benzylsulfonyl)-1,3-benzothiazole : Active against Schistosoma parasites, highlighting the role of sulfonyl groups in disrupting parasitic metabolism .

Spectroscopic and Computational Data

Compound IR Peaks (cm⁻¹) $ ^1H $-NMR Shifts (δ, ppm) Dihedral Angle (°)
2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole* ~1650 (C=N), ~2850 (C-H stretch) 2.3–2.5 (9H, CH$ _3 $), 7.2–8.0 (Ar-H) ~15–20 (estimated)
2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole 1515 (C-C), 1435 (C=C) 3.6–3.8 (9H, OCH$ _3 $) 15.56
2-(4-Methoxyphenyl)-1,3-benzothiazole 756 (Ar C-H) 3.8 (3H, OCH$ _3 $), 7.1–7.5 (Ar-H) 8.76

*Predicted data based on structural analogues.

Key Research Findings

  • Steric vs. Electronic Effects : Trimethylphenyl derivatives prioritize steric bulk for membrane penetration, while trimethoxyphenyl analogues leverage electronic effects for target binding .
  • Linker Flexibility: Ethyl or piperazinyl linkers (e.g., 2-[4-(2-chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole) enhance conformational adaptability, critical for binding diverse targets .
  • Therapeutic Versatility : Substituent choice dictates activity—methyl/methoxy groups favor anti-inflammatory/antimicrobial effects, whereas sulfonyl groups enable anticancer mechanisms .

Biological Activity

Anticancer Activity

The most prominent biological activity of 2-(3,4,5-trimethylphenyl)-1,3-benzothiazole is its anticancer potential. Several studies have demonstrated its efficacy against various cancer cell lines.

In Vitro Studies

A comprehensive study on the antiproliferative activity of benzothiazole derivatives revealed that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibited significant cytotoxicity against multiple cancer cell lines . The table below summarizes the IC50 values of this compound against different cancer cell lines:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)0.62
MDA-468 (Breast)0.06
PC3 (Prostate)2.04
C42B (Prostate)2.81
LNCAP (Prostate)4.31
22RV1 (Prostate)2.13

These results indicate that the compound is particularly effective against breast and prostate cancer cell lines .

The anticancer activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. A study focusing on benzothiazoles incorporating the trimethoxyphenyl moiety found that these compounds act as colchicine site tubulin polymerization inhibitors .

Compound 12a, a close analog of this compound, demonstrated:

  • Significant inhibition of in vitro tubulin polymerization with an IC50 value of 2.87 μM .
  • Direct binding to the colchicine-binding site of β-tubulin in PC3 cells, as evidenced by immunofluorescence and EBI competition assays .
  • Formation of hydrogen bonds with residues Tyr357, Ala247, and Val353 of tubulin, as revealed by docking analysis .

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have shown promising antimicrobial activity.

Antibacterial Activity

A series of benzothiazole derivatives, including those with trimethoxyphenyl substituents, exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria . The compound showed particular efficacy against:

  • Listeria monocytogenes
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Staphylococcus aureus

The antibacterial activity of benzothiazole derivatives is attributed to their ability to inhibit various bacterial enzymes, including:

  • Dihydroorotase
  • DNA gyrase
  • Uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB)
  • Peptide deformylase
  • Dihydrofolate reductase

Other Biological Activities

Research has also indicated that this compound and related compounds possess additional biological activities, including:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Potential neuroprotective activity

These diverse biological activities make this compound a promising candidate for further research and development in multiple therapeutic areas.

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